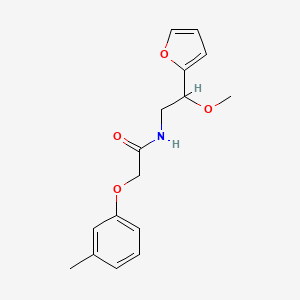

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide

Description

N-(2-(Furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide is a synthetic acetamide derivative characterized by a furan-2-yl moiety, a methoxyethyl side chain, and a meta-tolyloxy aromatic group. The furan ring and methoxyethyl group likely influence solubility and pharmacokinetic behavior, while the meta-tolyloxy substituent may modulate target binding .

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(3-methylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO4/c1-12-5-3-6-13(9-12)21-11-16(18)17-10-15(19-2)14-7-4-8-20-14/h3-9,15H,10-11H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCTHZGKOWLZTRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=CO2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171708 | |

| Record name | Acetamide, N-[2-(2-furanyl)-2-methoxyethyl]-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1798660-00-0 | |

| Record name | Acetamide, N-[2-(2-furanyl)-2-methoxyethyl]-2-(3-methylphenoxy)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1798660-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-[2-(2-furanyl)-2-methoxyethyl]-2-(3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide typically involves the following steps:

Formation of the furan-2-yl-methoxyethyl intermediate: This can be achieved by reacting furan-2-carbaldehyde with methoxyethylamine under acidic or basic conditions.

Coupling with m-tolyloxyacetic acid: The intermediate is then reacted with m-tolyloxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired acetamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This could include:

Scaling up the reaction: Using larger reactors and optimizing the concentration of reactants.

Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

Reduction: The acetamide group can be reduced to form the corresponding amine.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Furan-2,5-dione derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted acetamide derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

Material Science: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and methoxyethyl group can participate in hydrogen bonding and hydrophobic interactions, while the acetamide group can form covalent bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

Comparative data from structurally related compounds suggest trends:

Notes:

- The methoxyethyl group (common in ) typically lowers melting points and improves solubility in polar solvents.

- Furan rings () may increase lipophilicity (logP ~1.7–2.0) compared to tetrahydrofuran analogs .

Pharmacological Activities

- Anticancer Activity: Phenoxyacetamide derivatives in (e.g., compounds 38–40) show IC₅₀ values <10 µM against HCT-1 and MCF-7 cell lines, attributed to sulfonylquinazoline groups. The target compound’s m-tolyloxy group may confer similar cytotoxicity via aromatic stacking .

- Antibacterial/Antioxidant Effects: N-(2-phenyl-4-thiazolidinone-3-yl)-2-(coumarin-4-yloxy)acetamide () exhibits superior antibacterial activity vs. chloromycin, linked to coumarin’s radical-scavenging properties. The furan moiety in the target compound may mimic this activity .

- Neurological Applications : 5d (), a phosphodiesterase 10A inhibitor, demonstrates the methoxyethyl group’s role in blood-brain barrier penetration. The target compound’s methoxyethyl chain may similarly enhance CNS bioavailability .

Structure-Activity Relationships (SAR)

- Methoxyethyl Group : Enhances solubility and metabolic stability (e.g., 5d , 5e in ) .

- Furan vs. Tetrahydrofuran : Furan’s aromaticity () may improve target binding vs. saturated tetrahydrofuran () .

- Meta-Substitution : m-Tolyloxy’s steric effects (cf. para-substituted analogs in ) could alter receptor affinity .

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(m-tolyloxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. It may function through:

- Enzyme Inhibition : The compound could inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Receptor Modulation : It may act as a modulator for various receptors, affecting signal transduction pathways.

- Antioxidant Activity : The presence of the furan ring suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Biological Activity Overview

Recent studies have reported various biological activities associated with this compound:

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against certain bacterial strains, demonstrating potential as an antimicrobial agent. |

| Anticancer | Preliminary studies suggest cytotoxic effects on cancer cell lines, indicating possible anticancer properties. |

| Anti-inflammatory | May reduce inflammation markers in vitro, suggesting potential therapeutic applications in inflammatory diseases. |

| Neuroprotective | Shows promise in protecting neuronal cells from apoptosis in experimental models. |

Case Studies and Research Findings

-

Antimicrobial Activity

- A study investigated the compound's effectiveness against various bacterial strains, revealing significant inhibition zones, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus.

-

Cytotoxicity in Cancer Cells

- In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) demonstrated that the compound induced apoptosis with IC values of 15 µM for HeLa and 20 µM for MCF-7 cells. Flow cytometry analysis confirmed increased annexin V positivity in treated cells.

-

Anti-inflammatory Effects

- A model of lipopolysaccharide (LPS)-induced inflammation in macrophages showed that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting its potential use as an anti-inflammatory agent.

Data Table of Biological Activities

Here is a summary of the biological activities reported for the compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.